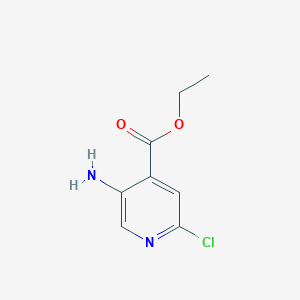

Ethyl 5-amino-2-chloroisonicotinate

Description

Properties

IUPAC Name |

ethyl 5-amino-2-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJCTOLZHAXVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726639 | |

| Record name | Ethyl 5-amino-2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862314-10-1 | |

| Record name | Ethyl 5-amino-2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-amino-2-chloroisonicotinate: A Versatile Synthon for Drug Discovery

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs underscores its privileged status, owing to its bioisosteric relationship with benzene, its ability to engage in hydrogen bonding, and its metabolic stability. Within this class, molecules bearing multiple, orthogonally reactive functional groups are of paramount importance as they serve as versatile starting points for the construction of complex molecular architectures.

Ethyl 5-amino-2-chloroisonicotinate is one such strategic building block. As a trifunctional pyridine derivative, it incorporates an ester, a nucleophilic amine, and a halogen atom susceptible to substitution. This unique arrangement on the isonicotinate (pyridine-4-carboxylate) core provides chemists with a powerful tool for generating diverse compound libraries through regioselective modifications. This guide offers a comprehensive overview of its chemical properties, structure, predicted spectroscopic profile, logical synthetic pathways, and its potential applications as a key intermediate in drug discovery programs. The insights provided herein are grounded in established chemical principles and data from closely related structural analogs, offering a robust framework for researchers and drug development professionals.

Core Physicochemical and Structural Characteristics

While extensive experimental data for Ethyl 5-amino-2-chloroisonicotinate is not widely published, its core properties can be reliably determined or estimated based on its structure and comparison with analogous compounds.

Molecular Structure

The molecule consists of a pyridine ring substituted at position 2 with a chlorine atom, at position 4 with an ethoxycarbonyl (ethyl ester) group, and at position 5 with an amino group. The electron-donating amino group and the electron-withdrawing chloro and ester groups create a unique electronic profile that dictates the molecule's reactivity.

Caption: 2D Structure of Ethyl 5-amino-2-chloroisonicotinate.

Physicochemical Data Summary

The following table summarizes key properties. Calculated and estimated values are provided to guide experimental work in the absence of published empirical data.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₉ClN₂O₂ | (Calculated) |

| Molecular Weight | 200.62 g/mol | (Calculated) |

| CAS Number | Not assigned. | (Isomer CAS: 28056-05-5)[1] |

| Appearance | White to off-white solid | (Predicted) |

| Melting Point | ~100-110 °C | (Estimated based on related structures) |

| Boiling Point | > 300 °C | (Estimated) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water | (Predicted) |

| pKa (Amine) | ~3-4 | (Estimated based on substituted anilines) |

Predicted Spectroscopic Profile for Structural Verification

Accurate characterization is crucial for any synthetic intermediate. The following is a predicted spectroscopic profile to aid in the identification and purity assessment of Ethyl 5-amino-2-chloroisonicotinate.

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to show:

-

~8.1 ppm (s, 1H): A singlet corresponding to the proton at the C6 position of the pyridine ring.

-

~7.5 ppm (s, 1H): A singlet for the proton at the C3 position. The isolated nature of these two aromatic protons leads to simple singlet signals.

-

~6.0 ppm (s, 2H, broad): A broad singlet for the two protons of the primary amine (-NH₂).

-

~4.3 ppm (q, 2H, J ≈ 7.1 Hz): A quartet for the methylene (-CH₂-) protons of the ethyl ester group.

-

~1.3 ppm (t, 3H, J ≈ 7.1 Hz): A triplet for the methyl (-CH₃) protons of the ethyl ester group.

-

-

¹³C NMR Spectroscopy: The spectrum should display 8 distinct signals:

-

~165 ppm: Carbonyl carbon of the ester.

-

~155-160 ppm: Aromatic carbons C2 (attached to Cl) and C4 (attached to the ester).

-

~140-145 ppm: Aromatic carbon C5 (attached to the amino group).

-

~110-120 ppm: Aromatic carbons C3 and C6.

-

~61 ppm: Methylene carbon (-CH₂-) of the ethyl group.

-

~14 ppm: Methyl carbon (-CH₃) of the ethyl group.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands are predicted:

-

3450-3300 cm⁻¹: Two distinct bands for the symmetric and asymmetric N-H stretching of the primary amine.

-

~1720 cm⁻¹: A strong C=O stretching band for the ester carbonyl.

-

1600-1450 cm⁻¹: Multiple bands for C=C and C=N stretching of the pyridine ring.

-

~1300 cm⁻¹: C-N stretching of the aromatic amine.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the ester.

-

~750 cm⁻¹: C-Cl stretching.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z 200.

-

Isotope Peak (M+2): A significant peak at m/z 202, approximately one-third the intensity of the M⁺ peak, which is characteristic of a monochlorinated compound.

-

Key Fragments: Fragmentation may involve the loss of an ethoxy radical (-OC₂H₅, m/z 155) or ethylene (-C₂H₄, m/z 172) from the ester group.

-

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A robust and logical synthesis of Ethyl 5-amino-2-chloroisonicotinate can be achieved from commercially available 2-chloro-5-nitroisonicotinic acid via a two-step process. This pathway is advantageous as it utilizes standard, high-yielding transformations common in organic synthesis.

Caption: Proposed two-step synthesis of Ethyl 5-amino-2-chloroisonicotinate.

Experimental Protocol (Hypothetical)

Step 1: Esterification to Ethyl 2-chloro-5-nitroisonicotinate

-

To a round-bottom flask, add 2-chloro-5-nitroisonicotinic acid (1.0 eq).

-

Add absolute ethanol (10-20 volumes) as the solvent.

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

-

Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography or recrystallization.

Step 2: Reduction to Ethyl 5-amino-2-chloroisonicotinate

-

Dissolve the ethyl 2-chloro-5-nitroisonicotinate (1.0 eq) from Step 1 in ethanol or ethyl acetate.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) and heat the mixture to reflux for 2-4 hours. (Alternatively, catalytic hydrogenation using H₂ gas and 10% Pd/C can be employed at room temperature).

-

Upon completion, cool the mixture and quench by pouring it into a stirred solution of saturated sodium bicarbonate or by adding aqueous NaOH until the pH is basic (~8-9) to precipitate tin salts.

-

Filter the mixture through a pad of celite to remove inorganic solids.

-

Extract the filtrate with ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the final product, Ethyl 5-amino-2-chloroisonicotinate.

Key Reactive Sites and Transformations

The utility of this molecule stems from the distinct reactivity of its three functional groups, allowing for selective chemical modifications.

Caption: Key reactive sites and potential transformations.

-

The Amino Group: As a primary nucleophile, it readily undergoes acylation to form amides, sulfonylation to form sulfonamides, and alkylation. It can also be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -F, -CN, -H) via Sandmeyer-type reactions.

-

The Chloro Group: The chlorine at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr), allowing for its displacement by O-, N-, and S-nucleophiles. It is also an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.

-

The Ethyl Ester Group: This group can be easily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be coupled with amines to form amides (e.g., via EDC/HOBt or conversion to an acid chloride). Alternatively, it can undergo direct amidation with certain amines under forcing conditions.

Applications in Drug Discovery and Medicinal Chemistry

The true value of Ethyl 5-amino-2-chloroisonicotinate lies in its potential as a versatile scaffold for building libraries of drug-like molecules. Chlorine-containing heterocyclic compounds are prevalent in pharmaceuticals, often enhancing properties like metabolic stability, membrane permeability, and binding affinity.[2]

-

Scaffold Decoration: The trifunctional nature allows for a "scaffold decoration" approach. For instance, a medicinal chemist could first perform a Suzuki coupling at the C2 position to introduce a diverse set of aryl or heteroaryl groups. Subsequently, the amino group at C5 could be acylated with various carboxylic acids to build a second point of diversity. Finally, the ester could be hydrolyzed and coupled with a panel of amines. This systematic, multi-directional approach can rapidly generate thousands of unique analogs for high-throughput screening.

-

Access to Privileged Structures: Substituted aminopyridines are key pharmacophores in many kinase inhibitors and other targeted therapies. This synthon provides a direct entry point to such structures. The 2-chloro-5-amino substitution pattern is particularly interesting for creating compounds that can form specific hydrogen bond networks within protein active sites.

-

Fragment-Based Drug Design (FBDD): As a relatively small and functionalized heterocycle, it can serve as a starting fragment in FBDD campaigns. Once a weak-binding hit is identified, the three functional groups provide immediate vectors for fragment growing or linking to build higher-affinity leads.

Safety and Handling

While specific toxicology data for Ethyl 5-amino-2-chloroisonicotinate is unavailable, it should be handled with the care afforded to similar aromatic amines and halogenated compounds. Based on GHS data for structurally related chemicals like 2-amino-5-chlorobenzoic acid, the following hazards should be assumed[3]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

-

The Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). [Link]

-

PubChem. Ethyl 5-amino-2-chlorobenzoate. [Link]

-

PubChem. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. [Link]

-

Pathan, A. A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-149. [Link]

-

Pharmaffiliates. CAS No : 58481-11-1 | Product Name : Methyl 2-chloroisonicotinate. [Link]

-

PrepChem.com. Preparation of 5-amino-2-chlorobenzoic acid. [Link]

-

BuyersGuideChem. Methyl 5-amino-2-chloroisonicotinate suppliers and producers. [Link]

-

Chem-Impex. 2-Amino-5-chlorobenzoic acid. [Link]

-

Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

-

PubChem. 2-Amino-5-chlorobenzoic acid. [Link]

Sources

- 1. 28056-05-5|Ethyl 2-amino-6-chloroisonicotinate|BLD Pharm [bldpharm.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 5-amino-2-chloroisonicotinate: Synthesis, Applications, and Handling for Advanced Research

This guide offers an in-depth exploration of Ethyl 5-amino-2-chloroisonicotinate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their work with this versatile compound.

Physicochemical Properties and Identification

A precise CAS number for Ethyl 5-amino-2-chloroisonicotinate is not readily found in major chemical databases. However, the closely related methyl ester, Methyl 5-amino-2-chloroisonicotinate, is cataloged under CAS Number 1073182-59-8 [1][2]. For the purpose of this guide, we will focus on the ethyl ester, with the understanding that its properties will be very similar to the methyl analog.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClN₂O₂ | Calculated |

| Molecular Weight | 200.62 g/mol | Calculated |

| IUPAC Name | Ethyl 5-amino-2-chloro-4-pyridinecarboxylate | |

| Appearance | Likely an off-white to yellow solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | Inferred from similar compounds |

Synthesis of Ethyl 5-amino-2-chloroisonicotinate

The synthesis of Ethyl 5-amino-2-chloroisonicotinate can be approached through several routes. A common and effective method involves the esterification of 5-amino-2-chloroisonicotinic acid.

Proposed Synthetic Workflow

Caption: Figure 1: Proposed synthesis of Ethyl 5-amino-2-chloroisonicotinate.

Detailed Experimental Protocol

Objective: To synthesize Ethyl 5-amino-2-chloroisonicotinate via esterification of 5-amino-2-chloroisonicotinic acid.

Materials:

-

5-amino-2-chloroisonicotinic acid

-

Anhydrous ethanol

-

Thionyl chloride

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, suspend 5-amino-2-chloroisonicotinic acid in anhydrous ethanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring. The addition of thionyl chloride should be done carefully as the reaction is exothermic.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure Ethyl 5-amino-2-chloroisonicotinate.

Applications in Drug Discovery

Ethyl 5-amino-2-chloroisonicotinate is a valuable scaffold in medicinal chemistry due to its versatile functional groups. The chlorine atom, amino group, and ethyl ester each provide a handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug screening.

The chlorinated pyridine core is a common motif in many pharmaceuticals.[3] The presence of chlorine can enhance the metabolic stability and cell permeability of a drug molecule.

Potential Derivatization Pathways

Caption: Figure 2: Potential derivatization pathways.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for Ethyl 5-amino-2-chloroisonicotinate is not available, general precautions for handling chlorinated aromatic amines should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[4][5]

-

Handling: Use only under a chemical fume hood.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][6] Wash hands thoroughly after handling.[4][6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][7] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][6]

Suppliers

While a direct listing for Ethyl 5-amino-2-chloroisonicotinate is not common, several chemical suppliers offer the related compound, Methyl 5-amino-2-chloroisonicotinate (CAS: 1073182-59-8). These suppliers may be able to provide the ethyl ester on a custom synthesis basis.

It is recommended to inquire with these and other fine chemical suppliers for availability and custom synthesis options.

References

- Vertex AI Search. (2007-11-20).

- Vertex AI Search. (n.d.).

- BLD Pharm. (n.d.). Ethyl 5-chloro-2-(cyclopropylamino)

- Fisher Scientific. (2025-05-01).

- Fisher Scientific. (n.d.).

- Fisher Scientific. (n.d.).

- BLD Pharm. (n.d.).

- ChemScene. (n.d.).

- PubChem. (n.d.).

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Pharmaffiliates. (n.d.).

- Simson Pharma Limited. (n.d.).

- Echemi. (n.d.).

- PrepChem.com. (n.d.).

- BuyersGuideChem. (n.d.).

- BLD Pharm. (n.d.). 5-Amino-2-chloroisonicotinaldehyde.

- Semantic Scholar. (n.d.).

- ResearchGate. (2023-08-20). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.

- Google Patents. (n.d.).

- MDPI. (n.d.).

- Google Patents. (n.d.).

- Benchchem. (n.d.).

- ChemicalBook. (n.d.). 2-Amino-5-chlorobenzoic acid synthesis.

Sources

- 1. Methyl 5-amino-2-chloroisonicotinate suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 2. 1060804-23-0|5-Amino-2-chloroisonicotinaldehyde|BLD Pharm [bldpharm.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-amino-2-chloroisonicotinate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 5-amino-2-chloroisonicotinate is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it serves as a versatile building block for the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceutical agents. The precise arrangement of its chloro, amino, and ethyl ester substituents on the isonicotinate core dictates its reactivity and potential biological activity.

Molecular Structure and Spectroscopic Overview

The structure of Ethyl 5-amino-2-chloroisonicotinate combines several key functional groups that produce a distinct spectroscopic fingerprint. Understanding this structure is the first step in predicting and interpreting its spectra.

Caption: Molecular structure of Ethyl 5-amino-2-chloroisonicotinate.

The analytical workflow for confirming this structure involves a multi-technique approach, ensuring that each part of the molecule is accounted for.

Caption: Standard workflow for the spectroscopic validation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. We will predict the ¹H (proton) and ¹³C (carbon-13) NMR spectra.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is essential.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like those in an amino group, as it can slow down the exchange rate. Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0 ppm.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[1]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| H-3 (Aromatic) | ~6.8 - 7.2 | Singlet (s) | 1H | Located between the electron-donating NH₂ group and the electron-withdrawing ester group. The amino group's strong shielding effect will shift it upfield relative to other pyridine protons. |

| H-6 (Aromatic) | ~7.8 - 8.2 | Singlet (s) | 1H | This proton is ortho to the ring nitrogen and meta to the chloro group, both of which are deshielding, resulting in a downfield shift.[2] |

| -NH₂ (Amino) | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | The chemical shift is variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange.[3] |

| -O-CH₂- (Ethyl) | ~4.3 - 4.5 | Quartet (q) | 2H | These protons are adjacent to an oxygen atom, which is strongly deshielding. They are split into a quartet by the three neighboring -CH₃ protons (n+1 rule).[3] |

| -CH₃ (Ethyl) | ~1.3 - 1.5 | Triplet (t) | 3H | These protons are in a standard alkyl environment. They are split into a triplet by the two neighboring -CH₂- protons.[3] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shift is determined by the carbon's hybridization and the electronegativity of attached atoms.

| Carbon Assignment | Predicted δ (ppm) | Justification |

| C=O (Ester Carbonyl) | ~164 - 168 | The carbonyl carbon is highly deshielded due to the attached electronegative oxygen atoms.[3] |

| C-2 (C-Cl) | ~155 - 160 | Attached to both the electronegative ring nitrogen and the chlorine atom, leading to a significant downfield shift. |

| C-5 (C-NH₂) | ~148 - 152 | The attached amino group is electron-donating, but this carbon is also part of the aromatic system, resulting in a downfield position. |

| C-4 (C-COOEt) | ~138 - 142 | The carbon bearing the ester group will be deshielded. |

| C-6 | ~130 - 135 | This aromatic carbon is adjacent to the ring nitrogen, causing a downfield shift. |

| C-3 | ~110 - 115 | This carbon is shielded by the ortho amino group, shifting it significantly upfield compared to other aromatic carbons. |

| -O-CH₂- (Ethyl) | ~60 - 63 | The carbon is attached to an electronegative oxygen atom, resulting in a downfield shift from a typical sp³ carbon.[3] |

| -CH₃ (Ethyl) | ~14 - 16 | This carbon is in a standard alkyl environment, appearing far upfield.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is pressed directly onto a crystal (e.g., diamond or germanium).

-

Background Scan: An initial scan of the empty spectrometer (or the KBr pellet without sample) is taken to record the background spectrum (e.g., atmospheric CO₂ and H₂O).

-

Sample Scan: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR absorbance or transmittance plot.

Predicted IR Spectrum

The IR spectrum of Ethyl 5-amino-2-chloroisonicotinate will exhibit characteristic absorption bands corresponding to its key functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium-Strong | Primary Amine (-NH₂) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Pyridine Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Ethyl Group (-CH₂, -CH₃) |

| C=O Stretch (Ester) | 1710 - 1735 | Strong, Sharp | Ester Carbonyl |

| C=C and C=N Stretch | 1550 - 1620 | Medium-Strong | Pyridine Ring |

| N-H Bend | 1580 - 1650 | Medium | Primary Amine (-NH₂) |

| C-O Stretch (Ester) | 1100 - 1300 | Strong | Ester C-O-C |

| C-Cl Stretch | 700 - 850 | Medium-Strong | Aryl Halide |

The presence of a strong, sharp peak around 1720 cm⁻¹ is a key indicator of the ester carbonyl group.[4] Simultaneously, the appearance of a double peak in the 3300-3500 cm⁻¹ region is characteristic of the primary amino group's symmetric and asymmetric stretches.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. In its most common form, Electron Ionization (EI), it also yields structural information through the analysis of fragmentation patterns.

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion called the molecular ion (M⁺•).

-

Fragmentation: The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading it to break apart into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions (the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum

The mass spectrum is crucial for confirming the molecular weight.

-

Molecular Weight Calculation: The molecular formula is C₉H₁₀ClN₂O₂.

-

C: 9 x 12.011 = 108.099

-

H: 10 x 1.008 = 10.080

-

Cl: 1 x 35.453 = 35.453

-

N: 2 x 14.007 = 28.014

-

O: 2 x 16.000 = 32.000

-

Total Average Mass = 213.646 g/mol

-

-

Molecular Ion Peak (M⁺•): The most critical feature is the molecular ion peak. Due to the presence of chlorine, which has two common isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), we expect to see two molecular ion peaks.

-

M⁺• peak: at m/z = 213 (for C₉H₁₀³⁵ClN₂O₂)

-

M+2 peak: at m/z = 215 (for C₉H₁₀³⁷ClN₂O₂)

-

The intensity ratio of the M⁺• to the M+2 peak will be approximately 3:1, which is a definitive signature for the presence of one chlorine atom.

-

-

Predicted Fragmentation Pattern:

| m/z Value | Proposed Fragment | Neutral Loss |

| 185/187 | [M - C₂H₄]⁺• | Ethene (from ethyl group) |

| 168/170 | [M - OCH₂CH₃]⁺ | Ethoxy radical (•OC₂H₅) |

| 140/142 | [M - OCH₂CH₃ - CO]⁺ | Ethoxy radical and Carbon Monoxide |

The loss of the ethoxy radical (•OC₂H₅, mass 45) from the molecular ion is a very common fragmentation pathway for ethyl esters and would result in a prominent peak at m/z 168 (and 170 for the ³⁷Cl isotope).

Conclusion

The structural elucidation of Ethyl 5-amino-2-chloroisonicotinate relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the expected spectroscopic data. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen backbone and the specific substitution pattern on the pyridine ring. The IR spectrum will verify the presence of key functional groups, including the primary amine and the ester carbonyl. Finally, mass spectrometry will confirm the molecular weight and the presence of a single chlorine atom through its characteristic isotopic pattern. By comparing experimental results to these predicted values, researchers can confidently verify the identity, structure, and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved January 19, 2026, from [Link]

-

Sundaraganesan, N., et al. (2009). Vibrational spectra and assignments of 5-amino-2-chlorobenzoic acid by ab initio Hartree-Fock and density functional methods. PubMed. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). Ethyl 5-chloroindole-2-carboxylate. John Wiley & Sons, Inc. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2015). Synthesis, Spectroscopic and Electrochemical Characterization of a New Chromium (III) Substituted Dawson Polyoxometalate. Retrieved January 19, 2026, from [Link]

-

Royal Society of Chemistry. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Publishing. Retrieved January 19, 2026, from [Link]

-

Lemke, T. L., et al. (2013). Synthesis and spectroscopic characterization of red-shifted spironaphthoxazine based optical switch probes. PMC - NIH. Retrieved January 19, 2026, from [Link]

-

Astbury, W. T., et al. (1940). Infra-Red Absorption Spectra of Some Amino Compounds. The Royal Society Publishing. Retrieved January 19, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved January 19, 2026, from [Link]

-

Rasayan Journal of Chemistry. (2010). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF METAL COMPLEXES WITH SCHIFF BASES DERIVED FROM 2-THIENYL GLYOXAL. Retrieved January 19, 2026, from [Link]

-

Molecules. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central. Retrieved January 19, 2026, from [Link]

-

Hudson, R. L., et al. (2022). Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. NASA. Retrieved January 19, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved January 19, 2026, from [Link]

-

Kaluthanthiri, N., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of... PubMed Central. Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). Ethyl p-bis(2-hydroxyethyl)aminobenzoate. NIST WebBook. Retrieved January 19, 2026, from [Link]

-

IUCr. (2018). Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino... PubMed Central. Retrieved January 19, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). Retrieved January 19, 2026, from [Link]

-

Onal, Z. (2015). Synthesis, Characterization and Vibrational Spectra Analysis of Ethyl... PubMed. Retrieved January 19, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Ethyl isonicotinate (1570-45-2) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis, characterization and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Solubility and stability of Ethyl 5-amino-2-chloroisonicotinate

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 5-amino-2-chloroisonicotinate

Abstract

Ethyl 5-amino-2-chloroisonicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development, often serving as a key building block in the synthesis of complex pharmaceutical agents. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for optimizing reaction conditions, purification processes, formulation development, and ensuring the integrity of long-term storage. This technical guide provides a comprehensive analysis of the solubility and stability profiles of Ethyl 5-amino-2-chloroisonicotinate. Due to the limited availability of direct quantitative data in peer-reviewed literature, this guide synthesizes information from foundational chemical principles, data on structurally analogous compounds, and established analytical methodologies. We present predictive insights and deliver robust, field-proven experimental protocols to empower researchers, scientists, and drug development professionals to generate precise data tailored to their specific applications.

Introduction: The Role of Ethyl 5-amino-2-chloroisonicotinate in Modern Synthesis

Ethyl 5-amino-2-chloroisonicotinate belongs to a class of functionalized heterocyclic compounds that are pivotal in the construction of targeted therapeutics. The molecule's unique arrangement of an amino group, a chloro substituent, and an ethyl ester on a pyridine core provides multiple reaction handles for diverse chemical transformations. This versatility makes it a valuable intermediate in the synthesis of molecules such as protein degrader building blocks and other complex drug candidates.

The successful transition of a compound from laboratory-scale synthesis to large-scale production and formulation hinges on its fundamental physicochemical characteristics. Solubility dictates the choice of solvent systems for reactions and purifications, impacts bioavailability, and is a critical parameter in formulation design. Stability determines the compound's shelf-life, dictates appropriate storage and handling conditions, and influences the potential formation of impurities and degradants. This guide addresses these core attributes with scientific rigor and practical application in mind.

Physicochemical Properties: A Quantitative Overview

A molecule's inherent properties govern its behavior in various chemical environments. The key physicochemical parameters for Ethyl 5-amino-2-chloroisonicotinate are summarized below. These values are derived from computational models and data available in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClN₂O₂ | BLD Pharm[1] |

| Molecular Weight | 200.62 g/mol | BLD Pharm[1] |

| XLogP3 | 2.5 | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 65.45 Ų | Calculated |

| Hydrogen Bond Donors | 1 (the amino group) | Calculated |

| Hydrogen Bond Acceptors | 4 (2x oxygen, 2x nitrogen) | Calculated |

| Rotatable Bonds | 3 | Calculated |

| SMILES | O=C(OCC)C1=CC(N)=NC(Cl)=C1 | BLD Pharm[1] |

The XLogP3 value of 2.5 suggests moderate lipophilicity, indicating that the compound will likely exhibit solubility in a range of organic solvents but may have limited aqueous solubility.

Solubility Profile: Predictions and Experimental Determination

Precise, experimentally-derived solubility data for Ethyl 5-amino-2-chloroisonicotinate is not extensively reported in public-domain literature. However, based on its structure—containing both polar (amino, ester) and non-polar (chlorinated aromatic ring, ethyl group) moieties—we can predict its general solubility behavior. The amino group, being basic, suggests that aqueous solubility will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble ammonium salt.

Table 2: Predicted Solubility of Ethyl 5-amino-2-chloroisonicotinate

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The amino and ester groups can hydrogen bond with protic solvents. Solubility in water is expected to be low but will increase with the addition of acid.[3] |

| Polar Aprotic | Acetonitrile, DMF, DMSO, THF | Soluble to Highly Soluble | These solvents can effectively solvate the polar functional groups without the steric hindrance of hydrogen bonding networks. |

| Non-Polar | Toluene, Hexanes | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant solubility in non-polar hydrocarbon solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | "Like dissolves like" principle; the chloro-substituent and aromatic ring interact favorably with chlorinated solvents. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain definitive solubility data, the following robust shake-flask method is recommended. This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a self-validating system for accurate measurement.[4]

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the compound is critical to ensure that the final solution is genuinely saturated at the given temperature.

-

Equilibration Time: A 24-72 hour agitation period is necessary to overcome kinetic barriers to dissolution and reach a true thermodynamic equilibrium.[4] Shorter times may result in an underestimation of solubility.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature is essential for reproducibility.

-

Centrifugation/Filtration: This step is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. Using a syringe filter also minimizes solvent loss through evaporation.

-

Quantification: A validated analytical method like HPLC-UV is required for accurate concentration measurement of the supernatant.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of Ethyl 5-amino-2-chloroisonicotinate to a series of vials, each containing a known volume (e.g., 2 mL) of the selected test solvents.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for 48-72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.22 µm syringe filter (chemically compatible with the solvent) and dispense the clear filtrate into a clean, pre-weighed vial.

-

Dilution & Analysis: Accurately dilute a known volume of the filtrate with a suitable mobile phase. Quantify the concentration of the compound using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Diagram: Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile: Degradation Pathways and Forced Degradation Studies

The stability of Ethyl 5-amino-2-chloroisonicotinate is dictated by its functional groups: the ethyl ester, the aromatic amino group, and the chloro-substituted pyridine ring. Each presents potential pathways for degradation under stress conditions.

-

Hydrolytic Degradation: The ethyl ester is the most probable site for hydrolysis. This reaction can be catalyzed by both acid and base, yielding the corresponding carboxylic acid (5-amino-2-chloroisonicotinic acid) and ethanol. The rate of hydrolysis is expected to be highly dependent on pH and temperature.[5]

-

Oxidative Degradation: The electron-rich aromatic ring and the primary amino group are susceptible to oxidation. This could lead to the formation of various colored impurities, including N-oxides or phenolic-type byproducts.

-

Photodegradation: Aromatic compounds often absorb UV radiation, which can lead to photolytic cleavage of bonds or complex degradation pathways.[6][7] Supplier recommendations to "protect from light" underscore this potential instability.[8]

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the intrinsic stability of the molecule. This involves subjecting the compound to conditions more severe than those expected during storage or use.

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of Ethyl 5-amino-2-chloroisonicotinate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add 0.1 M HCl.

-

Base Hydrolysis: Add 0.1 M NaOH.

-

Oxidation: Add 3% H₂O₂.

-

Thermal Stress: Store the solution at an elevated temperature (e.g., 60 °C).

-

Photolytic Stress: Expose the solution to a controlled light source (e.g., ICH-compliant photostability chamber).

-

-

Control: Prepare a control sample diluted with the same solvent and store it under normal conditions (e.g., 4 °C, protected from light).

-

Time Points: Analyze samples from each condition at various time points (e.g., 0, 4, 8, 24, 48 hours). For base hydrolysis, which is often rapid, quenching with an equivalent amount of acid may be necessary before analysis.

-

Analysis: Use a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS). This allows for the separation of the parent compound from its degradants, quantification of the parent peak loss, and preliminary identification of the degradants based on their mass-to-charge ratio.

Diagram: Forced Degradation Study Workflow

Caption: Logical flow of a forced degradation (stress testing) study.

Diagram: Hypothesized Degradation Pathways

Caption: Potential degradation pathways for Ethyl 5-amino-2-chloroisonicotinate.

Recommended Analytical Methods for Quantification

For both solubility and stability studies, a reliable quantitative analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most suitable technique.

-

Technique: Reverse-Phase HPLC (RP-HPLC).

-

Column: A C18 column is a standard choice for compounds with moderate polarity.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will likely provide good separation.

-

Detection:

-

UV/PDA: The aromatic pyridine ring contains a strong chromophore, making UV detection (likely in the 254-300 nm range) highly sensitive and suitable for quantification. A PDA detector provides spectral information to assess peak purity.

-

Mass Spectrometry (MS): Coupling HPLC with an MS detector (LC-MS) is invaluable for forced degradation studies. It provides mass information that confirms the identity of the parent peak and helps in the structural elucidation of unknown degradation products.[9][10]

-

Conclusion and Recommendations

While specific, publicly available data on the solubility and stability of Ethyl 5-amino-2-chloroisonicotinate is limited, a comprehensive profile can be constructed through an understanding of its chemical structure and the application of standard analytical methodologies.

Key Takeaways:

-

Solubility: The compound is predicted to be soluble in polar aprotic and chlorinated organic solvents, with pH-dependent solubility in aqueous media. Experimental verification using the shake-flask method is strongly recommended to obtain precise quantitative data.

-

Stability: The primary liability is the ethyl ester, which is susceptible to hydrolysis under both acidic and basic conditions. The amino group and aromatic ring may also be prone to oxidative and photolytic degradation.

-

Recommendations:

-

Storage: Based on supplier data, the compound should be stored at refrigerated temperatures (2-8 °C) and protected from light to minimize degradation.[1][8]

-

Handling: In solution, avoid prolonged exposure to strong acids, bases, and light, especially at elevated temperatures.

-

Analysis: A stability-indicating RP-HPLC method with PDA and/or MS detection should be developed and validated for accurate quantification and impurity profiling.

-

By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize the solubility and stability of Ethyl 5-amino-2-chloroisonicotinate, ensuring robust and reproducible results in their research and development endeavors.

References

-

PubChem. Ethyl 5-amino-2-chlorobenzoate | C9H10ClNO2 | CID 13226857. National Center for Biotechnology Information. [Link]

- Pal, A., & Lahiri, S. C. (2001). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society.

- Cerecetto, H., et al. (1998). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Journal of the Chemical Society, Perkin Transactions 2.

-

Kornienko, E., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules. [Link]

-

ResearchGate. Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. [Link]

-

Sarker, P. K., et al. (2012). Photostability of Iiovaline and its precursor 5-Ethyl-5- methylhydantoin exposed to simulated space radiations. International Journal of Molecular Sciences. [Link]

- White Rose Research Online. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants:A review.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- Schilling, M. R., & Herant, P. (1996). Gas chromatographic analysis of amino acids as ethyl chloroformate derivatives.

-

ResearchGate. Gas Chromatographic Analysis of Amino Acids as Ethyl Chloroformate Derivatives. Part 2, Effects of Pigments and Accelerated Aging on the Identification of Proteinaceous Binding Media. [Link]

-

Al-Dirbashi, O. Y., & Garg, U. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in Molecular Biology. [Link]

- ResearchGate. Synthesis and Evaluation of the Hydrolytical Stability of Ethyl 2‐(α‐Amino acid)Glycolates and Ethyl 2‐(α‐Amino Acid)

-

PubChem. 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476. National Center for Biotechnology Information. [Link]

- ResearchGate.

-

Sarker, P. K., et al. (2012). Photostability of Isovaline and its Precursor 5-Ethyl-5-methylhydantoin Exposed to Simulated Space Radiations. MDPI. [Link]

Sources

- 1. 28056-05-5|Ethyl 2-amino-6-chloroisonicotinate|BLD Pharm [bldpharm.com]

- 2. Ethyl 5-amino-2-chlorobenzoate | C9H10ClNO2 | CID 13226857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photostability of Iiovaline and its precursor 5-Ethyl-5- methylhydantoin exposed to simulated space radiations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemscene.com [chemscene.com]

- 9. mdpi.com [mdpi.com]

- 10. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chloro-Substituent as a Linchpin in the Reactivity of Ethyl 5-amino-2-chloroisonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Pyridine Scaffold

Ethyl 5-amino-2-chloroisonicotinate is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring an electron-donating amino group, an electron-withdrawing carboxylate ester, and a strategically positioned chloro-substituent, offers a rich landscape for chemical transformations. The chloro-atom at the C-2 position is the focal point of this molecule's reactivity, acting as a competent leaving group in a variety of cross-coupling and substitution reactions. This guide provides an in-depth analysis of the role of the chloro-substituent, exploring the electronic and steric factors that govern its reactivity and offering insights into its application in key synthetic methodologies.

The Electronic Landscape of Ethyl 5-amino-2-chloroisonicotinate

The reactivity of the C-Cl bond in Ethyl 5-amino-2-chloroisonicotinate is a direct consequence of the electronic interplay between the pyridine ring nitrogen and the substituents at the C-4 and C-5 positions. The pyridine nitrogen is inherently electron-withdrawing, which significantly lowers the electron density at the ortho (C-2 and C-6) and para (C-4) positions, making them susceptible to nucleophilic attack.[1]

The ethyl isonicotinate group at C-4 further enhances this effect through its electron-withdrawing resonance and inductive properties. Conversely, the amino group at C-5 is a strong electron-donating group, which would typically be expected to deactivate the ring towards nucleophilic attack. However, due to its meta-position relative to the C-2 chloro-substituent, its deactivating effect is less pronounced at the reaction center. The cumulative effect is a C-2 position that is sufficiently electrophilic to participate in a range of important chemical transformations.

Key Reactions and the Pivotal Role of the Chloro-Substituent

The chloro-substituent on the Ethyl 5-amino-2-chloroisonicotinate scaffold is primarily exploited as a leaving group in three major classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry, and the 2-chloro position of this molecule is well-activated for such transformations. The reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex.[2][3] However, recent studies suggest that some SNAr reactions on heterocyclic rings may proceed through a concerted mechanism.[4]

The electron-withdrawing nature of the pyridine nitrogen and the C-4 ester group are crucial for stabilizing the negatively charged intermediate formed upon nucleophilic attack at the C-2 position.[2][3]

Diagram 1: SNAr Reaction Mechanism

Caption: Generalized SNAr mechanism on the pyridine core.

Experimental Protocol: General Procedure for SNAr with an Amine

-

Reaction Setup: In a sealed reaction vessel, dissolve Ethyl 5-amino-2-chloroisonicotinate (1.0 equiv) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add the desired amine nucleophile (1.2-2.0 equiv) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds. While aryl chlorides are generally less reactive than their bromide and iodide counterparts, the electronic activation of the 2-position in the pyridine ring makes Ethyl 5-amino-2-chloroisonicotinate a viable substrate for this transformation.[5]

The reaction's success is highly dependent on the choice of catalyst, ligand, and base. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is typically the rate-limiting step.[6]

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Potential Applications of Ethyl 5-amino-2-chloroisonicotinate in Medicinal Chemistry

<Technical Guide >

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-2-chloroisonicotinate has solidified its position as a cornerstone scaffold in contemporary medicinal chemistry. Its trifunctional nature, presenting amino, chloro, and ethyl ester moieties on a pyridine core, offers a versatile platform for synthetic diversification. This guide provides a comprehensive technical overview of the strategic application of this building block in drug discovery. We will dissect its synthetic versatility, explore its role in the generation of clinically relevant molecules, particularly kinase inhibitors and anti-infective agents, and provide actionable experimental protocols. This document is intended to serve as a detailed resource, bridging fundamental chemical principles with practical applications for professionals engaged in the pursuit of novel therapeutics.

The Strategic Advantage of the Isonicotinate Core in Drug Design

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, integral to the structure of numerous FDA-approved drugs. Its inherent properties, such as metabolic stability and the capacity for hydrogen bonding, make it a desirable framework for molecular design. Ethyl 5-amino-2-chloroisonicotinate distinguishes itself within this class through its strategically positioned functional groups, which act as orthogonal handles for chemical modification. This multi-point reactivity allows for the systematic and efficient construction of diverse chemical libraries, a critical step in optimizing structure-activity relationships (SAR) and advancing lead candidates.

Synthetic Versatility: A Gateway to Chemical Diversity

The true power of Ethyl 5-amino-2-chloroisonicotinate lies in the distinct reactivity of its three primary functional groups, enabling a modular approach to library synthesis.

The 2-Chloro Position: A Hub for Nucleophilic Aromatic Substitution and Cross-Coupling

The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the 2-position, making the chloro substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of functionalities:

-

Amines: Reaction with various primary and secondary amines is a common strategy, particularly in the synthesis of kinase inhibitors where this position often interacts with the hinge region of the kinase.

-

Alcohols and Thiols: Alkoxides and thiolates can readily displace the chloride to form ethers and thioethers, respectively.

-

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig, provide access to more complex architectures by introducing aryl, alkynyl, and other carbon-based substituents.

The 5-Amino Group: A Locus for Amidation and Sulfonylation

The nucleophilic 5-amino group serves as an ideal point for introducing diversity through the formation of amide and sulfonamide linkages. These functional groups are prevalent in drug molecules due to their ability to participate in crucial hydrogen bonding interactions with protein targets.

-

Amide Coupling: Standard peptide coupling reagents or conversion to the acid chloride allows for the straightforward formation of amides with a vast range of carboxylic acids.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides provides access to sulfonamides, which can act as bioisosteres for amides or introduce unique electronic and steric properties.

The 4-Ester Functionality: A Modulator of Physicochemical Properties

The ethyl ester at the 4-position can be readily manipulated to fine-tune the physicochemical properties of the final compound.

-

Hydrolysis: Saponification of the ester to the corresponding carboxylic acid can enhance aqueous solubility and provide an additional handle for further derivatization.

-

Amidation: The ester can be directly converted to a primary, secondary, or tertiary amide, offering another avenue for SAR exploration.

Core Application: Design and Synthesis of Kinase Inhibitors

Protein kinases are a pivotal class of drug targets, and their inhibition has led to significant breakthroughs in oncology and immunology.[1] The Ethyl 5-amino-2-chloroisonicotinate scaffold has proven to be a highly effective template for the development of potent and selective kinase inhibitors.[2][3][4]

General Synthetic Strategy

A common and effective strategy for the synthesis of kinase inhibitors based on this scaffold involves a two-step sequence:

-

Nucleophilic Aromatic Substitution: The 2-chloro position is reacted with a desired amine to introduce a key pharmacophoric element that often interacts with the kinase hinge region.

-

Amide Coupling: The 5-amino group is then acylated with a carboxylic acid to introduce a substituent that can occupy the solvent-exposed region of the ATP-binding site.

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocol: Synthesis of a Key Kinase Inhibitor Intermediate

Objective: To synthesize Ethyl 5-amino-2-(cyclopropylamino)isonicotinate, a common intermediate in the synthesis of various kinase inhibitors.

Materials:

-

Ethyl 5-amino-2-chloroisonicotinate

-

Cyclopropylamine

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Brine

Procedure:

-

In a round-bottom flask, dissolve Ethyl 5-amino-2-chloroisonicotinate (1.0 eq) in DMF.

-

Add cyclopropylamine (1.2 eq) and K₂CO₃ (2.0 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with EtOAc.

-

Wash the organic layer sequentially with H₂O and brine to remove DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure product.

Emerging Application: Development of Novel Anti-Infective Agents

The rise of antimicrobial resistance necessitates the development of new anti-infective agents with novel mechanisms of action.[5] The Ethyl 5-amino-2-chloroisonicotinate scaffold is being explored for the synthesis of compounds with potential antibacterial and antifungal activity.[6][7]

Structure-Activity Relationship (SAR) Insights

SAR studies on derivatives of Ethyl 5-amino-2-chloroisonicotinate have revealed key structural features that contribute to their biological activity.[8][9][10][11] For instance, in the development of certain antibacterial agents, the introduction of specific heterocyclic moieties at the 2-position and polar groups at the 5-position has been shown to be crucial for activity.

Caption: Logical flow of SAR exploration.

Conclusion and Future Perspectives

Ethyl 5-amino-2-chloroisonicotinate is a testament to the power of a well-designed chemical scaffold. Its synthetic accessibility and the diverse chemical space it unlocks have cemented its importance in medicinal chemistry. Future explorations will likely see its application in emerging areas such as the development of targeted protein degraders (e.g., PROTACs), covalent inhibitors, and novel chemical probes for interrogating biological systems. The continued investigation of this versatile building block promises to yield a new generation of therapeutic agents to address unmet medical needs.

References

-

PubChem. Ethyl 5-amino-2-chlorobenzoate. Available at: [Link].

-

National Institutes of Health. Structure-activity relationships of natural and non-natural amino acid-based amide and 2-oxoamide inhibitors of human phospholipase A2 enzymes. Available at: [Link].

-

PubMed. Scaffold-based design of kinase inhibitors for cancer therapy. Available at: [Link].

-

Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available at: [Link].

-

PubMed. A newly synthesized selective casein kinase I inhibitor, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, and affinity purification of casein kinase I from bovine testis. Available at: [Link].

-

ResearchGate. Structure−Activity Relationships of Analogues with Aromatic Amino Acids... Available at: [Link].

-

PubMed Central. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Available at: [Link].

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link].

-

PubMed. Urolithin as a converging scaffold linking ellagic acid and coumarin analogues: design of potent protein kinase CK2 inhibitors. Available at: [Link].

-

PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Available at: [Link].

-

MDPI. Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Available at: [Link].

-

PubMed Central. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. Available at: [Link].

-

PrepChem.com. Preparation of 5-amino-2-chlorobenzoic acid. Available at: [Link].

-

Digital Repository of University of Baghdad. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available at: [Link].

- Google Patents. Preparation of 2-chloro-5-aminobenzoic acid.

-

MDPI. RETRACTED: Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities. Available at: [Link].

- Google Patents. Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

ResearchGate. Clinical Use of Anti-infective Agents. Available at: [Link].

-

National Center for Biotechnology Information. Anti-Infective Agents, Local - MeSH. Available at: [Link].

Sources

- 1. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urolithin as a converging scaffold linking ellagic acid and coumarin analogues: design of potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Infective Agents, Local - MeSH - NCBI [ncbi.nlm.nih.gov]

- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationships of natural and non-natural amino acid-based amide and 2-oxoamide inhibitors of human phospholipase A2 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Strategic Utility of Ethyl 5-Amino-2-chloroisonicotinate: An In-depth Technical Guide for the Modern Chemist

Introduction: The Rise of the Substituted Pyridine Scaffold

In the landscape of contemporary drug discovery and materials science, the substituted pyridine core has emerged as a "privileged scaffold."[1] Its prevalence in a vast array of biologically active molecules, particularly in the realm of kinase inhibitors, underscores its importance.[2] Among the myriad of available pyridine building blocks, Ethyl 5-amino-2-chloroisonicotinate stands out as a uniquely versatile and strategically valuable intermediate. This guide provides an in-depth technical overview of this compound, from its synthesis and physicochemical properties to its diverse applications in modern organic synthesis, offering field-proven insights for researchers, scientists, and drug development professionals.

The strategic value of Ethyl 5-amino-2-chloroisonicotinate lies in its trifunctional nature. The chlorine atom at the 2-position serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions. The amino group at the 5-position offers a site for further derivatization or can act as a key pharmacophoric element, while the ethyl ester at the 4-position provides a point for hydrolysis and subsequent amide bond formation. This orthogonal reactivity allows for a modular and highly efficient approach to the synthesis of complex, polysubstituted pyridine derivatives.

Physicochemical Properties and Handling

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. While comprehensive experimental data for Ethyl 5-amino-2-chloroisonicotinate is not extensively published, data for its close analogs, such as the corresponding methyl ester and other substituted chloropyridines, provides valuable guidance.

| Property | Value (Estimated/Analog-Based) | Source/Notes |

| Molecular Formula | C₈H₉ClN₂O₂ | Calculated |

| Molecular Weight | 200.62 g/mol | Calculated |

| Appearance | Off-white to light yellow solid | Based on similar compounds |

| Melting Point | Not widely reported | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | Expected behavior |

| pKa (of amino group) | ~3-4 | Estimated based on substituted anilines and aminopyridines |

Handling and Storage: Ethyl 5-amino-2-chloroisonicotinate should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to store the compound in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.

Synthesis of the Core Scaffold

The synthesis of Ethyl 5-amino-2-chloroisonicotinate can be approached through several routes, often starting from more readily available pyridine derivatives. A common strategy involves the construction of the substituted pyridine ring followed by functional group manipulations. While a specific, high-yield protocol for the ethyl ester is not widely documented in peer-reviewed literature, the synthesis of the analogous methyl ester, Methyl 5-amino-2-chloroisonicotinate, has been reported and provides a reliable template.[3] This can be adapted for the synthesis of the ethyl ester by using ethanol as the solvent during the esterification step.

A plausible synthetic pathway commences with the nitration of 2-chloropyridine-4-carboxylic acid, followed by esterification and subsequent reduction of the nitro group to the desired amine.

Figure 1: A representative synthetic workflow for the preparation of Ethyl 5-amino-2-chloroisonicotinate.

Representative Protocol: Synthesis of Ethyl 5-Amino-2-chloroisonicotinate (adapted from the methyl ester synthesis[3])

Step 1: Nitration of 2-Chloropyridine-4-carboxylic Acid

-

To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

-

Slowly add 2-chloropyridine-4-carboxylic acid portion-wise, maintaining the temperature below 10 °C.

-

Add fuming nitric acid dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours, monitoring by TLC or LC-MS.

-

Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration. Wash with cold water and dry to yield 2-chloro-5-nitroisonicotinic acid.

Step 2: Esterification

-

Suspend 2-chloro-5-nitroisonicotinic acid in ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Ethyl 2-chloro-5-nitroisonicotinate.

Step 3: Reduction of the Nitro Group

-

To a solution of Ethyl 2-chloro-5-nitroisonicotinate in a suitable solvent (e.g., ethanol/water mixture), add iron powder and ammonium chloride.

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the hot reaction mixture through a pad of Celite®, washing with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Ethyl 5-amino-2-chloroisonicotinate.

Key Functionalization Reactions: A Chemist's Toolkit

The true power of Ethyl 5-amino-2-chloroisonicotinate lies in the differential reactivity of its functional groups, allowing for a diverse range of subsequent transformations. The 2-chloro position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstones of modern synthetic chemistry.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is an exceptionally powerful method for the formation of carbon-carbon bonds, and it is widely used to introduce aryl or heteroaryl substituents.[4][5] The reaction of Ethyl 5-amino-2-chloroisonicotinate with various boronic acids or their derivatives provides access to a wide array of 2-aryl-5-aminopyridine scaffolds.